3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide
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Overview
Description
“Compound X” , is a synthetic organic compound with a complex structure. It belongs to the class of heterocyclic compounds and exhibits interesting pharmacological properties. The compound’s chemical formula is C20H17N3O4.
Preparation Methods
2.1 Synthetic Routes: Several synthetic routes exist for the preparation of Compound X. One common approach involves the condensation of 3-methoxy-1,2-oxazole with 7-methoxyquinoline in the presence of a suitable base. The resulting intermediate is then acylated with propanoyl chloride to yield the final product.
2.2 Reaction Conditions:Condensation Step: The reaction between 3-methoxy-1,2-oxazole and 7-methoxyquinoline typically occurs in anhydrous solvent (e.g., dichloromethane or dimethylformamide) with a base (such as potassium carbonate or sodium hydride) at room temperature.
Acylation Step: The acylation reaction involves treating the intermediate with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or zinc chloride).
2.3 Industrial Production: While Compound X is primarily synthesized in research laboratories, scaled-up production methods involve optimization of reaction conditions, purification, and yield enhancement. Industrial processes may utilize continuous flow reactors or batch reactors for large-scale synthesis.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form its corresponding quinoline-N-oxide derivative.
Reduction: Reduction of the oxazole ring may yield amines or other reduced forms.
Substitution: Substitution reactions at the quinoline nitrogen or oxazole oxygen are possible.
Common Reagents: Reagents like hydrogen peroxide, sodium borohydride, and various acids or bases are employed.
Major Products: The major products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine or hydroxylamine.
Scientific Research Applications
Compound X finds applications in:
Medicine: It exhibits promising antitumor, anti-inflammatory, or antimicrobial activities.
Chemical Biology: Researchers use it as a probe to study specific biological pathways.
Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific cellular targets, modulating signaling pathways or enzymatic activity. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the oxazole and quinoline moieties. Similar compounds include related heterocycles like quinolines, oxazoles, and their derivatives.
Properties
Molecular Formula |
C17H17N3O4 |
---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(7-methoxyquinolin-3-yl)propanamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-4-3-11-7-12(10-18-15(11)8-13)19-16(21)6-5-14-9-17(23-2)20-24-14/h3-4,7-10H,5-6H2,1-2H3,(H,19,21) |
InChI Key |
DHKMUXBVOGDTGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
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